(5R)-2-[4-amino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
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Overview
Description
Netilmicin is a semisynthetic aminoglycoside antibiotic derived from sisomicin, produced by the bacterium Micromonospora inyoensis. It is primarily used to treat severe infections caused by Gram-negative bacteria, especially those resistant to other aminoglycosides like gentamicin . Netilmicin is not absorbed from the gastrointestinal tract and is therefore administered via injection or infusion .
Preparation Methods
Netilmicin is synthesized through a semisynthetic process involving the modification of sisomicin. The preparation of netilmicin sulfate injection involves several steps:
- Cooling water for injection to below 30°C.
- Introducing nitrogen to remove oxygen.
- Adding antioxidants and complexing agents to the water.
- Dissolving netilmicin sulfate in the solution.
- Filtering and adjusting the pH to 5.3-5.7.
- Sterilizing the solution at 100°C .
Chemical Reactions Analysis
Netilmicin undergoes various chemical reactions, including:
Oxidation: Netilmicin can be oxidized under specific conditions, although this is not a common reaction in its clinical use.
Reduction: Reduction reactions are not typically associated with netilmicin.
Substitution: Netilmicin can undergo substitution reactions, particularly in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Netilmicin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study aminoglycoside antibiotics.
Biology: Investigated for its effects on bacterial protein synthesis.
Mechanism of Action
Netilmicin exerts its antibacterial effects by binding to the bacterial 30S ribosomal subunit, interfering with mRNA binding and the acceptor tRNA site. This disruption inhibits protein synthesis, leading to bacterial cell death . The exact bactericidal mechanism is not fully understood, but it is known to be effective against a wide range of Gram-negative and some Gram-positive bacteria .
Comparison with Similar Compounds
Netilmicin is compared with other aminoglycosides like gentamicin, tobramycin, and amikacin:
Gentamicin: Netilmicin has similar activity but less ototoxicity, making it a safer option for long-term use.
Tobramycin: Netilmicin is less active against Pseudomonas aeruginosa compared to tobramycin.
Amikacin: Both have similar antibiotic spectra, but netilmicin is less nephrotoxic. Other similar compounds include isepamicin and ribostamycin, which also exhibit broad-spectrum antibacterial activity.
Netilmicin’s unique properties, such as reduced toxicity and effectiveness against resistant bacteria, make it a valuable antibiotic in clinical settings.
Properties
Molecular Formula |
C21H41N5O7 |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
(5R)-2-[4-amino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C21H41N5O7/c1-4-26-13-7-12(24)16(32-19-11(23)6-5-10(8-22)31-19)14(27)17(13)33-20-15(28)18(25-3)21(2,29)9-30-20/h5,11-20,25-29H,4,6-9,22-24H2,1-3H3/t11?,12?,13?,14?,15?,16?,17?,18?,19?,20?,21-/m0/s1 |
InChI Key |
CIDUJQMULVCIBT-BWFLUJJFSA-N |
Isomeric SMILES |
CCNC1CC(C(C(C1OC2C(C([C@@](CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N |
Canonical SMILES |
CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N |
Origin of Product |
United States |
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